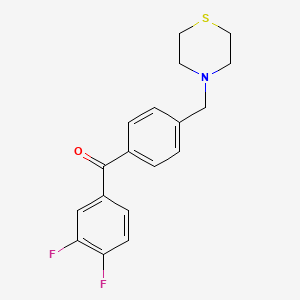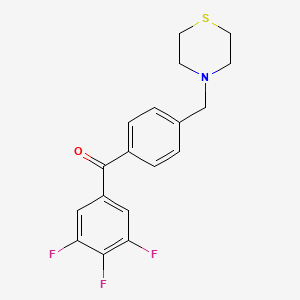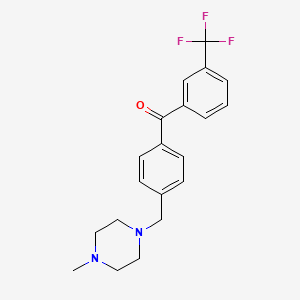
2-Fluoro-3'-pyrrolidinomethyl benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3’-pyrrolidinomethyl benzophenone is an organic compound with the molecular formula C18H18FNO It is a derivative of benzophenone, where a fluorine atom is attached to the benzene ring, and a pyrrolidinomethyl group is attached to the other benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3’-pyrrolidinomethyl benzophenone typically involves the following steps:
Starting Materials: The synthesis begins with benzophenone and 2-fluorobenzene.
Formation of Intermediate: The 2-fluorobenzene undergoes a Friedel-Crafts acylation reaction with benzophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form an intermediate.
Introduction of Pyrrolidinomethyl Group: The intermediate is then reacted with pyrrolidine and formaldehyde in a Mannich reaction to introduce the pyrrolidinomethyl group.
Industrial Production Methods
In an industrial setting, the production of 2-Fluoro-3’-pyrrolidinomethyl benzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-3’-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Aplicaciones Científicas De Investigación
2-Fluoro-3’-pyrrolidinomethyl benzophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3’-pyrrolidinomethyl benzophenone involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and pyrrolidinomethyl group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorobenzophenone: Lacks the pyrrolidinomethyl group, making it less complex.
3’-Pyrrolidinomethyl benzophenone: Lacks the fluorine atom, affecting its reactivity and properties.
2-Chloro-3’-pyrrolidinomethyl benzophenone: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.
Uniqueness
2-Fluoro-3’-pyrrolidinomethyl benzophenone is unique due to the presence of both the fluorine atom and the pyrrolidinomethyl group, which confer distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and specificity in various chemical and biological contexts.
Propiedades
IUPAC Name |
(2-fluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c19-17-9-2-1-8-16(17)18(21)15-7-5-6-14(12-15)13-20-10-3-4-11-20/h1-2,5-9,12H,3-4,10-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWBFZHQCQGCFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643209 |
Source


|
| Record name | (2-Fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-60-0 |
Source


|
| Record name | (2-Fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate](/img/structure/B1325605.png)
![Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1325606.png)
![Ethyl 6-oxo-6-[4-(thiomorpholinomethyl)phenyl]hexanoate](/img/structure/B1325607.png)
![Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate](/img/structure/B1325608.png)
![Ethyl 8-oxo-8-[4-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1325609.png)







